molecular formula C20H20BrNO5S B6130765 ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B6130765
M. Wt: 466.3 g/mol
InChI Key: JIKLJNZKHFXHKY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a fused benzene and pyrrole ring, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from simpler indole derivatives. One common approach is the Friedel-Crafts acylation followed by bromination and methylation reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl3) and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH).

  • Coupling Reactions: Suzuki-Miyaura coupling reactions are frequently employed, using palladium catalysts and boronic acids.

Major Products Formed: The major products from these reactions include various substituted indoles, brominated derivatives, and methoxy-substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its bromine and methoxy groups make it a valuable building block for creating diverse chemical structures.

Biology: In biological research, ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate has shown potential as a bioactive molecule

Medicine: The compound's biological activity makes it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat diseases such as cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The bromine and methoxy groups play a crucial role in these interactions, influencing the compound's binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

  • Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

  • Ethyl 6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate

Uniqueness: Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs

This comprehensive overview highlights the significance of this compound in various scientific fields. Its versatile synthesis methods, diverse chemical reactions, and broad research applications make it a valuable compound for future advancements.

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Properties

IUPAC Name

ethyl 2-(benzenesulfonylmethyl)-6-bromo-5-methoxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5S/c1-4-27-20(23)19-14-10-18(26-3)15(21)11-16(14)22(2)17(19)12-28(24,25)13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKLJNZKHFXHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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